4-bromo-2-methylphenyl 2-nitrobenzoate

Description

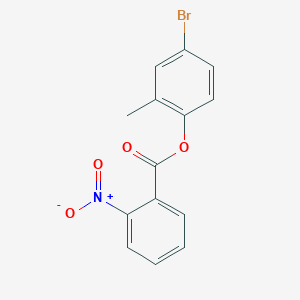

4-Bromo-2-methylphenyl 2-nitrobenzoate is an aromatic ester composed of a 2-nitrobenzoic acid moiety esterified with a 4-bromo-2-methylphenol group. Its molecular formula is C₁₄H₁₀BrNO₄ (molecular weight: 340.14 g/mol). The compound features two key substituents:

- 2-Nitrobenzoate: A strong electron-withdrawing group that influences electronic properties and reactivity.

- 4-Bromo-2-Methylphenyl: The bromine atom increases molecular weight and lipophilicity, while the methyl group adds steric bulk.

Properties

IUPAC Name |

(4-bromo-2-methylphenyl) 2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO4/c1-9-8-10(15)6-7-13(9)20-14(17)11-4-2-3-5-12(11)16(18)19/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERXBYGQXDVGQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-methylphenyl 2-nitrobenzoate typically involves a multi-step process:

Nitration: The starting material, 4-bromo-2-methylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

Esterification: The nitrated product is then esterified with 2-nitrobenzoic acid in the presence of a suitable catalyst such as sulfuric acid or hydrochloric acid to form the ester linkage.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 4-bromo-2-methylphenyl 2-nitrobenzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

Substitution: Products like 4-azido-2-methylphenyl 2-nitrobenzoate or 4-thiocyanato-2-methylphenyl 2-nitrobenzoate.

Reduction: 4-bromo-2-methylphenyl 2-aminobenzoate.

Oxidation: 4-bromo-2-carboxyphenyl 2-nitrobenzoate.

Scientific Research Applications

Chemistry: 4-bromo-2-methylphenyl 2-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. It serves as a model compound for investigating the metabolic pathways and toxicity of nitroaromatics.

Medicine: While not directly used as a drug, derivatives of this compound may exhibit biological activity and can be explored for potential therapeutic applications.

Industry: In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-methylphenyl 2-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons.

Molecular Targets and Pathways:

Nucleophilic Substitution: The bromine atom acts as a leaving group, facilitating the formation of a new bond with the nucleophile.

Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps, often involving catalytic hydrogenation.

Comparison with Similar Compounds

Methyl 2-Nitrobenzoate (M2NB)

- Molecular Formula: C₈H₇NO₄ (181.15 g/mol).

- Key Features : Simpler methyl ester with a 2-nitro substituent.

- Applications : Intermediate in chemical synthesis.

- Contrast :

Bifenox (Methyl-5-(2,4-Dichlorophenoxy)-2-Nitrobenzoate)

- Molecular Formula: C₁₄H₉Cl₂NO₅ (342.13 g/mol).

- Key Features: Herbicidal activity due to the 2,4-dichlorophenoxy group.

- Applications : Pre- and post-emergence herbicide.

- Contrast: The 2,4-dichlorophenoxy group in bifenox enhances herbicidal potency but introduces environmental persistence due to chlorine. this compound’s bromine may similarly increase environmental stability but lacks documented pesticidal data .

Comparison with Brominated Nitroaromatic Compounds

4-Formyl-2-Nitrophenyl 4-Bromo-Benzoate

- Molecular Formula: C₁₄H₈BrNO₅ (350.12 g/mol).

- Key Features : Additional formyl group at the 4-position.

- Applications : Studied for crystal packing and intermolecular interactions.

- Contrast :

Physicochemical and Environmental Properties

Degradation Pathways

Electronic Properties

- Computational Insights: Nitro groups lower HOMO-LUMO gaps, enhancing charge transfer in optoelectronic applications.

Data Table: Key Properties of Compared Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Applications |

|---|---|---|---|---|---|

| This compound | C₁₄H₁₀BrNO₄ | 340.14 | Not reported | 4-Bromo-2-methylphenyl, 2-nitro | Research (potential herbicide) |

| Methyl 2-nitrobenzoate (M2NB) | C₈H₇NO₄ | 181.15 | Not reported | Methyl ester, 2-nitro | Chemical synthesis |

| Bifenox | C₁₄H₉Cl₂NO₅ | 342.13 | 85 | 2-Nitro, 2,4-dichlorophenoxy | Herbicide |

| 4-Formyl-2-nitrophenyl 4-bromo-benzoate | C₁₄H₈BrNO₅ | 350.12 | Not reported | 4-Bromo, 2-nitro, 4-formyl | Crystal engineering |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.